molecular formula C12H15BrN2O3S B2699674 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903658-13-8

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2699674
CAS No.: 1903658-13-8
M. Wt: 347.23
InChI Key: XYLJFAQPIBDXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound features a pyridine core functionalized with a bromine atom at the 3-position and a pyrrolidine ring linked via an ether bond and a cyclopropylsulfonyl group. This specific architecture makes it a valuable intermediate for constructing novel bioactive molecules. Its primary research value lies in the exploration of new antimicrobial agents and kinase inhibitors. The structural motif of a pyrrolidine-oxy-pyridine is recognized in the design of novel antibiotics, particularly as a bioisostere for rings in established drugs like linezolid, helping to overcome bacterial resistance . Furthermore, similar pyrrolopyridine and pyrimidine scaffolds are frequently investigated as key cores in compounds with Bruton's Tyrosine Kinase (BTK) inhibitory activity, indicating its potential application in immunology and oncology research . The bromine atom serves as an excellent handle for further structural diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The cyclopropylsulfonyl group can influence the compound's pharmacokinetic properties and target binding affinity. This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

3-bromo-2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c13-11-2-1-6-14-12(11)18-9-5-7-15(8-9)19(16,17)10-3-4-10/h1-2,6,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLJFAQPIBDXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: This involves the reaction of pyrrolidine with cyclopropylsulfonyl chloride under basic conditions to yield the cyclopropylsulfonyl-pyrrolidine derivative.

    Coupling Reaction: The cyclopropylsulfonyl-pyrrolidine derivative is then coupled with 3-bromo-2-hydroxypyridine using a suitable coupling agent, such as a carbodiimide, to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative.

Scientific Research Applications

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The following pyridine derivatives share functional or structural similarities with the target compound:

Compound Name Molecular Formula Key Substituents Reference
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine C₁₃H₁₆BrN₂O₃S 3-Bromo, 2-(pyrrolidin-3-yloxy) with cyclopropylsulfonyl
2-Bromo-3-methylpyridine C₆H₆BrN 2-Bromo, 3-methyl
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine C₉H₁₀BrFN₂ 3-Bromo, 2-fluoro, 6-pyrrolidinyl
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine C₁₈H₂₂N₆O₂S Cyclopropylsulfonyl-pyrrolidinyl, fused triazolopyrazine core

Key Observations :

  • Substituent Complexity : The target compound exhibits greater complexity due to the sulfonylated pyrrolidine-ether linkage, unlike simpler derivatives like 2-Bromo-3-methylpyridine, which lacks heterocyclic extensions .
  • Sulfonyl Groups : The cyclopropylsulfonyl group in the target compound and the patent-derived (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine highlights a trend in medicinal chemistry where sulfonyl groups enhance binding affinity or metabolic stability.
  • Halogen Positioning : The 3-bromo substituent in the target compound contrasts with 2-bromo in 2-Bromo-3-methylpyridine, which may alter electronic effects on the pyridine ring and reactivity in cross-coupling reactions .

Functional and Application Comparisons

  • 2-Bromo-3-methylpyridine : Primarily used as a building block in organic synthesis. Its simplicity and commercial availability (CAS 3430-17-9) make it a staple in industrial applications, though it lacks the pharmacologically relevant sulfonyl group .
  • The target compound’s lack of fluorine may reduce metabolic lability but increase lipophilicity.
  • Patent Compounds : The (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine shares the cyclopropylsulfonyl-pyrrolidine motif with the target compound, implying shared applications in kinase or protease inhibition.

Research Findings and Gaps

  • Data Limitations: No direct data on the target compound’s synthesis, bioactivity, or commercial availability exists in the provided evidence. Catalogs list prices for simpler bromopyridines (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine at $400/g ), but the target’s complexity implies higher costs.
  • Future Directions : Comparative studies on sulfonyl group effects, halogen positioning, and pyrrolidine ring conformations are needed to optimize pharmacological properties.

Biological Activity

3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is C12H14BrN3O2SC_{12}H_{14}BrN_{3}O_{2}S, with a molecular weight of approximately 332.22 g/mol. The compound features a pyridine ring substituted with a bromo group and a pyrrolidine moiety linked through an ether bond to a cyclopropylsulfonyl group.

PropertyValue
Molecular FormulaC12H14BrN3O2SC_{12}H_{14}BrN_{3}O_{2}S
Molecular Weight332.22 g/mol
IUPAC Name3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

The biological activity of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine. For instance, derivatives with similar structural features have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's ability to interfere with critical pathways in cancer cells makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Research has suggested that compounds containing pyrrolidine rings exhibit neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells. This property could position 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine as a potential treatment for neurodegenerative disorders.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that related compounds inhibited cell proliferation in breast cancer cell lines, suggesting that the bromo and pyrrolidine substituents contribute to enhanced biological activity (PubChem) .
  • Neuroprotective Studies : In vitro assays indicated that pyrrolidine derivatives could protect against glutamate-induced toxicity in neuronal cells, highlighting their potential use in treating conditions like Alzheimer's disease (MDPI) .
  • Mechanistic Insights : Molecular docking studies have shown that the compound can bind effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent (Justia Patents) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how can reaction intermediates be characterized?

  • Methodology :

  • Step 1 : Brominated pyridine cores (e.g., 3-bromo-2-hydroxypyridine) are often synthesized via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation followed by bromination .

  • Step 2 : Functionalization of the pyrrolidine ring (e.g., sulfonylation with cyclopropanesulfonyl chloride) is performed under anhydrous conditions using a base like triethylamine in dichloromethane .

  • Step 3 : Coupling the pyrrolidine sulfonyl group to the pyridine core via Mitsunobu or SNAr reactions, with characterization by 1H^1H/13C^{13}C-NMR and LC-MS to confirm intermediates .

    • Key Data :
Reaction StepReagents/ConditionsCharacterization Tools
BrominationNBS, DMF, 0–5°C1H^1H-NMR (δ 8.2–8.5 ppm, pyridine-H)
SulfonylationCyclopropanesulfonyl chloride, Et3_3NIR (S=O stretch: 1150–1250 cm1^{-1})

Q. How can the purity and structural integrity of this compound be validated for use in biological assays?

  • Methodology :

  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry of the pyrrolidine-sulfonyl moiety .
  • Elemental Analysis : Verify empirical formula (e.g., C12_{12}H14_{14}BrN2_2O3_3S) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the coupling of the sulfonylated pyrrolidine to the bromopyridine core?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with Boc groups to avoid undesired sulfonylation at alternative sites .

  • Catalytic Optimization : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for sterically hindered substrates, with XPhos ligands to enhance selectivity .

  • Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., sulfonate esters) and adjust stoichiometry .

    • Key Data :
Side ReactionMitigation StrategySuccess Rate
Over-sulfonylationUse bulky bases (e.g., DIPEA)85–90% yield
Ring-opening of pyrrolidineLower reaction temp (0–10°C)78% yield

Q. How do electronic effects of the cyclopropylsulfonyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model electron density maps to predict sites for Suzuki-Miyaura coupling. The sulfonyl group withdraws electrons, activating the 5-position of the pyridine for Pd-mediated reactions .

  • Experimental Validation : Compare coupling rates with/without sulfonyl groups using kinetic studies (e.g., kobsk_{obs} for 5-bromo substitution increases 3-fold with sulfonyl) .

    • Key Data :
SubstituentHammett Constant (σ)Coupling Rate (k, s1^{-1})
-SO2_2-cyclopropyl+1.24.5 × 103^{-3}
-H (control)01.2 × 103^{-3}

Q. What analytical techniques resolve contradictions in reported spectral data for brominated pyridine derivatives?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous 1H^1H-NMR signals (e.g., overlapping pyrrolidine and pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric fragments (e.g., Br vs. Cl adducts) with sub-ppm mass accuracy .
  • Comparative Crystallography : Cross-reference single-crystal data with Cambridge Structural Database entries to validate bond lengths/angles .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the cyclopropyl group may reduce coupling efficiency; use microwave-assisted synthesis to enhance reaction rates .
  • Stability : Store the compound under inert atmosphere at −20°C to prevent sulfonyl hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.